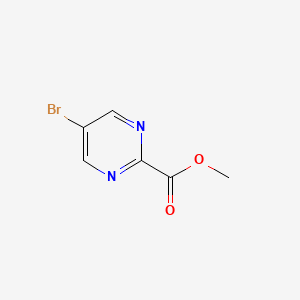

Methyl 5-Bromopyrimidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILAKTMDKMVJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672336 | |

| Record name | Methyl 5-bromopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89581-38-4 | |

| Record name | Methyl 5-bromopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromopyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Bromopyrimidine 2 Carboxylate

Established Synthetic Routes and Reaction Conditions

The strategic positioning of the bromo and carboxylate groups on the pyrimidine (B1678525) ring enables a variety of synthetic manipulations, from reduction and nucleophilic substitution to modern cross-coupling reactions. These transformations provide access to a library of substituted pyrimidines.

Reduction of Methyl 5-Bromopyrimidine-2-carboxylate to (5-Bromopyrimidin-2-yl)methanol using Sodium Borohydride (B1222165)

The reduction of the methyl ester group in this compound to a primary alcohol yields (5-Bromopyrimidin-2-yl)methanol. While sodium borohydride (NaBH4) is well-known for reducing aldehydes and ketones, its reactivity towards esters is generally sluggish under standard conditions. mdma.chias.ac.in To achieve this transformation effectively, modified conditions are typically required.

The reactivity of sodium borohydride can be significantly enhanced by using it in combination with specific solvents or additives. For the reduction of aromatic methyl esters, a common and effective method involves using a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and methanol (B129727). ias.ac.in The reaction is often carried out at elevated temperatures (reflux) to drive it to completion. The addition of methanol to a suspension of the ester and NaBH4 in THF facilitates the reduction, leading to the desired alcohol in good yields. ias.ac.inreddit.com This two-step procedure, involving esterification of a carboxylic acid followed by reduction, can be a superior alternative to harsher reducing agents like lithium aluminum hydride, especially when sensitive functional groups are present. ias.ac.inresearchgate.net

Table 1: General Conditions for NaBH₄ Reduction of Aromatic Esters

| Parameter | Condition | Source(s) |

|---|---|---|

| Reducing Agent | Sodium Borohydride (NaBH₄) | ias.ac.inreddit.com |

| Solvent System | Tetrahydrofuran (THF) / Methanol | ias.ac.inreddit.com |

| Temperature | Reflux (approx. 65-70 °C) | reddit.com |

| Reaction Time | 2-5 hours | ias.ac.in |

| Workup | Acidic quench (e.g., 2N HCl) | ias.ac.in |

Reactions of 5-Bromopyrimidine (B23866) with Formaldehyde (B43269) in the Presence of a Base

The reaction of N-heterocycles with formaldehyde under basic conditions is a fundamental transformation for introducing hydroxymethyl groups or for initiating polymerization. In base-catalyzed conditions, formaldehyde reacts with compounds containing acidic protons or nucleophilic nitrogen atoms. For pyrimidine derivatives, the reaction mechanism is analogous to those observed in other systems like urea-formaldehyde or phenol-formaldehyde condensations. mdpi.commdpi.com

The reaction is initiated by the deprotonation of a suitable position on the pyrimidine ring or a substituent by the base, creating a nucleophile that attacks the electrophilic carbon of formaldehyde. Alternatively, a nucleophilic nitrogen on the ring can directly attack formaldehyde. Base-catalyzed reactions involving formaldehyde often proceed through the formation of hydroxymethyl intermediates. mdpi.com In the context of urea-formaldehyde reactions, it is understood that condensations forming polymers are less likely under basic conditions, which primarily favor the formation of methylol derivatives. mdpi.com The specific outcome of the reaction with 5-bromopyrimidine would depend on the reaction conditions, the strength of the base, and the relative reactivity of the ring positions.

Nucleophilic Substitution Reactions from 5-Bromopyrimidine Derivatives

The pyrimidine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNA r). wikipedia.org The bromine atom at the 5-position of pyrimidine derivatives can be displaced by various nucleophiles. However, the reactivity of different positions on the pyrimidine ring varies. Halogens at the 2-, 4-, and 6-positions are generally more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogens, which can stabilize the negatively charged Meisenheimer intermediate. wikipedia.org

The 5-position is less activated, and substitution at this site can be more challenging. Nonetheless, rapid nucleophilic displacement reactions of 5-bromopyrimidine have been achieved with various nucleophiles, sometimes enhanced by microwave irradiation. sigmaaldrich.com For instance, alcohols can be deprotonated with a strong base like sodium hydride (NaH) to form alkoxides, which then act as nucleophiles to displace halides on a pyrimidine ring. This approach has been used to synthesize (pyrimidinyl)oxy derivatives. acs.orgacs.org

Table 2: Examples of Nucleophilic Substitution on Bromopyrimidines

| Substrate | Nucleophile / Base | Product Type | Source(s) |

|---|---|---|---|

| 2-Chloro-5-bromopyrimidine | Alcohol / NaH | 2-Alkoxy-5-bromopyrimidine | acs.orgacs.org |

| 5-Bromopyrimidines | Lithium Reagents | Substituted Pyrimidines | acs.orgacs.org |

| 5-Bromo-1,2,3-triazine | Phenols / Base | 5-Aryloxy-1,2,3-triazine | acs.orgnih.gov |

Buchwald Coupling with Benzophenone (B1666685) Imine from this compound Precursors

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgsemanticscholar.org This reaction is widely used to couple aryl halides or triflates with a broad range of amines. For the introduction of a primary amino group (-NH2), direct coupling with ammonia (B1221849) can be challenging due to its tight binding to palladium catalysts. wikipedia.org

To overcome this, ammonia equivalents are frequently used. Benzophenone imine is a common and effective ammonia surrogate. wikipedia.orgbeilstein-journals.org It can be coupled with an aryl halide under standard Buchwald-Hartwig conditions, and the resulting diphenylmethyleneamino intermediate is readily hydrolyzed under acidic conditions to yield the primary aniline (B41778) or heteroarylamine. This two-step sequence provides a reliable method for synthesizing primary aromatic amines from the corresponding halides. semanticscholar.orgbeilstein-journals.org The reaction typically employs a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., X-Phos), and a base (e.g., KOt-Bu or Cs2CO3). beilstein-journals.org

Conversion to Benzyl Halide using PBr3 from Reduced Methyl Ester Derivatives

The conversion of the alcohol derivative, (5-Bromopyrimidin-2-yl)methanol, to the corresponding "benzyl" halide, 2-(bromomethyl)-5-bromopyrimidine, can be accomplished using phosphorus tribromide (PBr3). This is a standard method for transforming primary and secondary alcohols into alkyl bromides. masterorganicchemistry.com

The mechanism involves the activation of the alcohol's hydroxyl group. The oxygen atom of the alcohol attacks the phosphorus atom of PBr3, displacing a bromide ion. This converts the hydroxyl group into a good leaving group (an O-PBr2 moiety). The displaced bromide ion then acts as a nucleophile, attacking the carbon atom in an SN2 reaction and displacing the activated oxygen group. masterorganicchemistry.com This reaction typically proceeds with inversion of configuration if the alcohol is chiral. For primary alcohols like (5-Bromopyrimidin-2-yl)methanol, it provides a clean and efficient route to the corresponding bromide, avoiding the carbocation rearrangements that can occur when using hydrobromic acid. masterorganicchemistry.com

Substitution of Halides with Specific Reagents

The bromine atom at the 5-position of the pyrimidine ring is a versatile handle for introducing a variety of substituents through cross-coupling reactions. Palladium- or nickel-catalyzed reactions such as Suzuki, Sonogashira, and Stille couplings are commonly employed for this purpose. sigmaaldrich.com

In the Suzuki reaction, 5-bromopyrimidine can be coupled with an aryl or heteroaryl boronic acid in the presence of a palladium or nickel catalyst and a base to form a new carbon-carbon bond. sigmaaldrich.comorgsyn.org For example, 5-bromopyrimidine has been successfully coupled with 3-furanylboronic acid using a NiCl2(PCy3)2 catalyst and K3PO4 as the base to produce 5-(furan-3-yl)pyrimidine. orgsyn.org Similarly, the Sonogashira reaction allows for the coupling of 5-bromopyrimidine with terminal alkynes to synthesize 5-alkynylpyrimidines, which are important structures in medicinal chemistry. sigmaaldrich.comresearchgate.net These reactions significantly expand the synthetic utility of this compound by allowing for the late-stage introduction of molecular complexity.

Alkylation of Diazines with N-(Acyloxy)phthalimides using Triethylamine and Photoirradiation

A modern approach for the C-H alkylation of diazines, including pyrimidines, involves a photochemical protocol utilizing N-(acyloxy)phthalimides as alkyl radical precursors. thieme-connect.com This method is facilitated by the presence of a stoichiometric base, such as triethylamine, and irradiation with visible light (typically 390–427 nm). thieme-connect.com The reaction proceeds via a proposed electron donor-acceptor (EDA) complex formation between the diazine and triethylamine. Upon photoirradiation, a single-electron transfer (SET) occurs, generating a radical anion of the diazine. This species then facilitates the decarboxylative fragmentation of the N-(acyloxy)phthalimide to produce an alkyl radical. The subsequent addition of this alkyl radical to the diazine ring, followed by an oxidative rearomatization step, yields the alkylated product. thieme-connect.comresearchgate.net

This transition-metal-free methodology allows for the direct formation of carbon-carbon bonds on the pyrimidine core under mild conditions. researchgate.netorganic-chemistry.org The use of readily available carboxylic acids to generate the N-(acyloxy)phthalimide reagents makes this a versatile strategy for introducing a wide range of primary, secondary, and tertiary alkyl groups. rsc.org

Table 1: General Conditions for Photoinduced Alkylation of Diazines

| Parameter | Condition | Source |

|---|---|---|

| Alkyl Source | N-(Acyloxy)phthalimide | thieme-connect.com |

| Substrate | Diazine (e.g., Pyrimidine) | thieme-connect.com |

| Base | Triethylamine (Et₃N) | thieme-connect.com |

| Light Source | 390-427 nm LEDs | thieme-connect.com |

| Solvent | Acetonitrile (MeCN) | thieme-connect.com |

| Temperature | Room Temperature | rsc.org |

Reaction with Methylamine and Other Amines

The bromine atom at the C5 position of the pyrimidine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the displacement of the bromide ion by various nucleophiles, including primary and secondary amines. The reaction with methylamine, for instance, would yield Methyl 5-(methylamino)pyrimidine-2-carboxylate.

The reaction typically requires heating in the presence of the amine, which can also serve as the solvent if used in large excess. Alternatively, a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be employed. The presence of the electron-withdrawing ester group at the C2 position and the nitrogen atoms within the pyrimidine ring facilitates this substitution by stabilizing the negatively charged intermediate (Meisenheimer complex).

| Reactant | Reagent | Product | Conditions |

| This compound | Methylamine (CH₃NH₂) | Methyl 5-(methylamino)pyrimidine-2-carboxylate | Heat, Polar Solvent (e.g., DMF) |

| This compound | Generic Amine (R₂NH) | Methyl 5-(dialkylamino)pyrimidine-2-carboxylate | Heat, Polar Solvent |

Reaction with Copper (I) Cyanide

The transformation of an aryl halide to an aryl nitrile can be effectively achieved using copper(I) cyanide in what is known as the Rosenmund-von Braun reaction. wikipedia.orgnumberanalytics.comsynarchive.com Applying this to this compound, the bromo-substituent can be replaced with a cyano group to synthesize Methyl 5-cyanopyrimidine-2-carboxylate.

This reaction is typically carried out at elevated temperatures in a high-boiling polar solvent like DMF, pyridine (B92270), or nitrobenzene. organic-chemistry.org The classical Rosenmund-von Braun procedure often requires harsh conditions (150–250 °C), which can be incompatible with sensitive functional groups. thieme-connect.de Modern modifications have been developed to proceed under milder conditions. For instance, the use of additives like L-proline can promote the reaction at lower temperatures (80–120 °C). thieme-connect.de Palladium-catalyzed cyanations using CuCN as the cyanide source also represent a milder alternative. psu.edu The mechanism is thought to involve the oxidative addition of the aryl halide to a copper species, followed by reductive elimination of the nitrile product. organic-chemistry.org Research has specifically demonstrated the copper-catalyzed cyanation of 5-bromopyrimidine using various cyanide sources. researchgate.net

| Reaction Name | Substrate | Reagent | Product | Typical Solvent |

| Rosenmund-von Braun | This compound | Copper(I) Cyanide (CuCN) | Methyl 5-cyanopyrimidine-2-carboxylate | DMF, Pyridine |

Advanced Synthetic Strategies and Optimization

Automated Synthesis Techniques and Their Reliability

The synthesis of pyrimidine derivatives can be significantly enhanced through the use of automated flow chemistry. researchgate.net Automated high-temperature and high-pressure continuous flow reactors enable rapid and efficient synthesis, often reducing reaction times from hours to minutes. acs.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, increased product purity, and improved reproducibility. researchgate.net

Automated platforms are particularly valuable for reaction optimization and library synthesis. By integrating real-time monitoring and feedback loops, self-optimizing systems can autonomously explore reaction conditions to identify optimal parameters for yield and purity. researchgate.net This technology overcomes many challenges of traditional batch synthesis, including enhanced safety, reduced chemical waste, and easier scalability. researchgate.net The reliability of automated flow synthesis has been demonstrated in the production of various heterocyclic scaffolds, including fused pyrimidinones, showcasing its potential for the industrial production of complex pharmaceutical intermediates. acs.orgacs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Key parameters that are typically screened include the choice of catalyst, solvent, base, temperature, and reaction time.

For cross-coupling reactions, such as those catalyzed by palladium, the selection of the ligand is crucial for catalytic activity and selectivity. acs.org Solvents play a significant role; for instance, in the Rosenmund-von Braun reaction, polar aprotic solvents like DMF are often found to be superior to others like dioxane or toluene. thieme-connect.de The choice and stoichiometry of the base can also be critical, particularly in reactions where it acts as a catalyst or neutralizes acidic byproducts. Temperature is another key variable; while higher temperatures can increase reaction rates, they may also lead to the formation of impurities. Therefore, finding the optimal temperature that balances reaction speed with selectivity is essential. High-throughput experimentation (HTE) can be employed to rapidly screen a wide range of variables, accelerating the optimization process. organic-chemistry.org

Table 2: Variables for Reaction Optimization

| Parameter | Common Options | Desired Outcome |

|---|---|---|

| Catalyst | Palladium complexes, Copper salts | High turnover, High selectivity |

| Solvent | DMF, DMSO, Toluene, Acetonitrile | Good solubility, Optimal polarity |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | Efficient proton scavenging, Catalyst stability |

| Temperature | 25°C - 150°C | Balance between reaction rate and side reactions |

| Time | 1 - 24 hours | Reaction completion without product degradation |

Purification Methods (e.g., Column Chromatography, Recrystallization)

Column Chromatography: Column chromatography is a fundamental technique for the purification of synthetic compounds like this compound. orgchemboulder.com The most common stationary phase is silica (B1680970) gel, which is polar. uvic.ca A solvent or a mixture of solvents (the mobile phase or eluent) is used to move the components of the mixture through the column. libretexts.org Separation is achieved based on the differential adsorption of compounds to the stationary phase. Since silica gel is polar, non-polar compounds elute first, followed by more polar compounds. uvic.ca

For a compound like this compound, which possesses moderate polarity due to the ester group and nitrogen heterocycle, a common eluent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297). rochester.edu The ratio is optimized using thin-layer chromatography (TLC) beforehand to achieve good separation. A typical starting point for "normal" compounds is 10-50% ethyl acetate in hexanes. rochester.edu

Recrystallization: Recrystallization is a powerful purification technique for solid compounds, often capable of yielding highly pure crystalline material. mt.com The method relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. mt.com

The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com For pyrimidine derivatives, common solvents for recrystallization include ethanol, or solvent mixtures such as hexane/ethyl acetate and hexane/tetrahydrofuran. rochester.edu For compounds soluble only in highly polar solvents like DMF or DMSO, an anti-solvent diffusion method may be effective, where the compound is dissolved in DMF and an anti-solvent (a miscible liquid in which the compound is insoluble, like dichloromethane (B109758) or ethyl acetate) is allowed to slowly diffuse into the solution, inducing crystallization. researchgate.net

Plate-based Parallel Synthesis Approaches

A representative approach would involve dispensing the precursor, 5-bromopyrimidine-2-carboxylic acid, into the wells of a multi-well plate. Subsequently, a suite of different alcohols, along with activating and coupling agents, would be added to each well to generate a library of corresponding esters.

The key steps in such a hypothetical parallel synthesis are outlined below:

Activation: The carboxylic acid precursor is activated in each well. A common method is the formation of an active ester intermediate.

Parallel Reaction: A variety of alcohols are added to the individual wells containing the activated acid.

Work-up and Purification: The reactions are quenched, and the products are isolated. This can be streamlined using automated liquid handlers and plate-based purification techniques like solid-phase extraction (SPE).

This approach allows for the rapid generation of a diverse set of ester derivatives for structure-activity relationship (SAR) studies. The yield and purity of each product can be quickly assessed using high-throughput analytical techniques like LC-MS.

Table 1: Illustrative Reagents for a Hypothetical Plate-Based Parallel Esterification

| Reagent Type | Examples | Role |

| Carboxylic Acid | 5-Bromopyrimidine-2-carboxylic acid | Core scaffold |

| Alcohols | Methanol, Ethanol, Isopropanol, Benzyl alcohol | Diversity element |

| Activating Agent | Bis(pentafluorophenyl) carbonate (BPC) | Forms highly reactive ester for aminolysis/alcoholysis |

| Base | Triethylamine (TEA) | Acid scavenger |

| Solvent | Acetonitrile (MeCN), Dichloromethane (DCM) | Reaction medium |

This table is based on methodologies for parallel amidation of related pyrimidine carboxylic acids and represents a potential approach for the parallel synthesis of esters. nih.gov

Industrial Production Methods and Scalability

The industrial-scale synthesis of specific pyrimidine esters like this compound requires robust, cost-effective, and scalable methods. While direct documentation for the industrial production of the 2-carboxylate isomer is limited, a case study on the synthesis of the closely related Ethyl 5-Bromopyrimidine-4-carboxylate highlights key considerations for scalability. ucla.eduresearchgate.net

Initial patented methods for producing bromopyrimidine carboxylates, such as the condensation of formamidine (B1211174) acetate with mucobromic acid, were found to be low-yielding (3-8% over two steps) when scaled up to 50-100 g. ucla.edu Such low efficiencies and the need for laborious chromatographic purification make these routes unsuitable for industrial production. ucla.edu

A significantly more effective and scalable approach was developed using a Minisci-type radical reaction. ucla.eduresearchgate.net This method allows for the direct and regioselective introduction of an alkoxycarbonyl group onto the pyrimidine ring in a single step.

Key Features of the Scalable Minisci Reaction:

High Regioselectivity: The reaction demonstrates high selectivity for the desired position on the pyrimidine ring, minimizing the formation of isomers. ucla.edu

Improved Yield: The one-step process provided the desired product in a 48% yield, a substantial improvement over previous multi-step methods. ucla.edu

Scalability: The reaction was successfully performed to produce useful quantities (>10 g) of the halopyrimidine ester, demonstrating its potential for larger-scale manufacturing. ucla.eduresearchgate.net

Process Optimization: The use of a biphasic toluene-water solvent system and the addition of acetic acid were found to be crucial for minimizing polysubstitution and increasing conversion. ucla.edu

Table 2: Comparison of Synthetic Routes for a Halopyrimidine Ester

| Feature | Patented Condensation Method ucla.edu | Scalable Minisci Reaction ucla.edu |

| Starting Materials | Formamidine acetate, Mucobromic acid | 5-Bromopyrimidine, Alkyl pyruvate |

| Number of Steps | Two | One |

| Overall Yield | 3-8% | 48% |

| Scale | 50-100 g (starting material) | >10 g (product) |

| Purification | Laborious chromatography | Standard purification |

| Industrial Feasibility | Low | High |

This example of a successful process development for a closely related isomer underscores the importance of exploring modern synthetic methods like radical chemistry to achieve efficient and scalable production of key intermediates like this compound. ucla.edu

Chemical Reactivity and Transformation of Methyl 5 Bromopyrimidine 2 Carboxylate

Analysis of Reaction Types

The reactivity of Methyl 5-bromopyrimidine-2-carboxylate is dominated by the interplay between its two primary functional groups: the bromo substituent on the aromatic ring and the methyl ester group.

Nucleophilic Substitution Reactions

Two main types of nucleophilic substitution are relevant to this molecule: nucleophilic acyl substitution at the ester carbonyl and nucleophilic aromatic substitution (SNAr) at the carbon-bromine bond.

Nucleophilic Acyl Substitution: The ester group can react with strong nucleophiles, leading to the substitution of the methoxy (B1213986) group (-OCH₃). This reaction proceeds via a tetrahedral intermediate. Common nucleophiles include hydroxides (saponification to form the corresponding carboxylic acid), alkoxides (transesterification), and amines (amidation to form amides). The reaction is often catalyzed by acid or base. For instance, hydrolysis with a base like sodium hydroxide (B78521) would yield sodium 5-bromopyrimidine-2-carboxylate, which upon acidic workup gives 5-Bromopyrimidine-2-carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally unreactive towards nucleophiles, the electron-deficient pyrimidine (B1678525) ring can facilitate SNAr reactions, particularly if activated by strong electron-withdrawing groups. However, the 5-position of pyrimidine is less activated towards nucleophilic attack compared to the 2-, 4-, and 6-positions. Therefore, direct displacement of the bromine atom by common nucleophiles under standard SNAr conditions is challenging and often requires harsh conditions or metal catalysis.

| Reaction Type | Reagent(s) | Product | Conditions |

| Saponification | NaOH, H₂O | 5-Bromopyrimidine-2-carboxylic acid | Heating |

| Amidation | R₂NH | N,N-Dialkyl-5-bromopyrimidine-2-carboxamide | Heating |

| Transesterification | R'OH, Acid or Base Catalyst | Alkyl 5-bromopyrimidine-2-carboxylate | Reflux |

Coupling Reactions (e.g., Suzuki, Stille, Kumada, Hiyama)

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon or carbon-heteroatom bonds. These reactions are pivotal in synthesizing complex molecules from the this compound scaffold.

Suzuki Coupling: This reaction couples the bromopyrimidine with an organoboron reagent (boronic acid or ester) using a palladium catalyst and a base. It is a highly versatile and widely used method for forming biaryl compounds or introducing alkyl or vinyl groups. nih.govnih.gov For example, reacting this compound with an arylboronic acid can yield a Methyl 5-arylpyrimidine-2-carboxylate derivative. nih.gov

Stille Coupling: The Stille reaction involves the coupling of the bromopyrimidine with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback. organic-chemistry.org

Kumada Coupling: This was one of the first cross-coupling reactions developed and uses a Grignard reagent as the organometallic partner with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org The high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. organic-chemistry.org

Hiyama Coupling: The Hiyama coupling employs an organosilane as the coupling partner, activated by a fluoride (B91410) source or a base. organic-chemistry.orgwikipedia.org Organosilanes are advantageous due to their low toxicity and stability. organic-chemistry.org This reaction provides an alternative to other coupling methods, particularly the Suzuki reaction. nih.gov

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | General Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Methyl 5-R-pyrimidine-2-carboxylate |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄, LiCl | Methyl 5-R-pyrimidine-2-carboxylate |

| Kumada | R-MgBr | PdCl₂(dppf) or NiCl₂(dppe) | Methyl 5-R-pyrimidine-2-carboxylate |

| Hiyama | R-Si(OR')₃ | Pd(OAc)₂, TBAF | Methyl 5-R-pyrimidine-2-carboxylate |

Oxidation Reactions (e.g., to (5-Bromopyrimidin-2-yl)methanal)

Direct oxidation of the methyl ester group to an aldehyde, (5-Bromopyrimidin-2-yl)methanal, is not a standard transformation. A more synthetically viable route involves a two-step sequence: reduction of the ester to a primary alcohol, followed by oxidation of the alcohol to the aldehyde.

Reduction to Alcohol: The ester is first reduced to the corresponding primary alcohol, (5-Bromopyrimidin-2-yl)methanol. nih.gov This can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.

Oxidation to Aldehyde: The resulting primary alcohol can then be oxidized to (5-Bromopyrimidin-2-yl)methanal using a variety of reagents that are selective for the conversion of primary alcohols to aldehydes, thereby avoiding over-oxidation to the carboxylic acid. Common methods include Swern oxidation (using oxalyl chloride and DMSO), Dess-Martin periodinane (DMP), or pyridinium (B92312) chlorochromate (PCC).

Reduction Reactions (e.g., to (5-Bromopyrimidin-2-yl)methane)

The ester functional group can be fully reduced to a methyl group ((5-Bromopyrimidin-2-yl)methane), though this often requires harsh conditions or a multi-step process.

Reduction to Alcohol: As mentioned previously, the most common reduction of the ester group is to the primary alcohol, (5-Bromopyrimidin-2-yl)methanol, using strong hydride reagents like LiAlH₄. commonorganicchemistry.comresearchgate.net Milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters unless the ester is first activated. researchgate.net

Reduction to Methane: Complete reduction of the ester to an alkane is more challenging. One common method involves converting the intermediate alcohol into a better leaving group, such as a tosylate or a halide (e.g., using SOCl₂ or PBr₃). This derivative can then be reduced to the alkane using a hydride source like LiAlH₄ or via catalytic hydrogenation.

| Starting Material | Reagent(s) | Product | Reaction Class |

| This compound | 1. LiAlH₄ 2. H₃O⁺ | (5-Bromopyrimidin-2-yl)methanol | Ester Reduction |

| (5-Bromopyrimidin-2-yl)methanol | Pyridinium chlorochromate (PCC) | (5-Bromopyrimidin-2-yl)methanal | Alcohol Oxidation |

| (5-Bromopyrimidin-2-yl)methanol | 1. TsCl, Pyridine (B92270) 2. LiAlH₄ | (5-Bromopyrimidin-2-yl)methane | Deoxygenation |

Grignard Reactions

This compound can interact with Grignard reagents (R-MgX) in two principal ways.

Attack at the Ester Carbonyl: Grignard reagents are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the ester. This reaction typically involves the addition of two equivalents of the Grignard reagent. masterorganicchemistry.com The first equivalent adds to form a ketone intermediate after the elimination of methoxide. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, yielding a tertiary alcohol upon acidic workup. masterorganicchemistry.comlibretexts.org

Formation of a Pyrimidyl Grignard Reagent: The bromine atom on the pyrimidine ring can be used to form a Grignard reagent itself by reacting with magnesium metal in an anhydrous ether solvent. nih.gov This creates a nucleophilic pyrimidine species, 2-(methoxycarbonyl)pyrimidin-5-ylmagnesium bromide, which can then be reacted with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the 5-position. However, the presence of the ester group in the same molecule can complicate this reaction through self-condensation. nih.gov

Alkyl Halide Reactions (e.g., with Reducing Metals, Organometallic Reagents)

The term "Alkyl Halide Reactions" in this context primarily refers to transformations of the aryl bromide moiety of the molecule. The carbon-bromine bond can be converted into a carbon-metal bond, which then acts as a nucleophilic or transmetalating agent.

Reaction with Reducing Metals: As discussed, reaction with magnesium metal forms a Grignard reagent. wikipedia.org Similarly, other reducing metals can be used.

Metal-Halogen Exchange: A very common and synthetically useful reaction is metal-halogen exchange, typically performed with organolithium reagents like n-butyllithium or t-butyllithium at low temperatures. wikipedia.orgtcnj.edu This reaction rapidly converts the C-Br bond to a C-Li bond, generating a highly reactive 5-lithiopyrimidine derivative. nih.govresearchgate.net This organolithium intermediate is a powerful nucleophile and can react with a wide range of electrophiles (e.g., alkyl halides, CO₂, aldehydes) to form new C-C bonds. This method is often used to prepare other organometallic reagents, for instance, by quenching the lithiated species with triisopropylborate to form a boronic ester for subsequent Suzuki coupling. nih.gov

Specialized Acylation Reactions

While classical acylation reactions are less common, the term can be extended to include modern palladium-catalyzed cross-coupling reactions that result in the formation of new carbon-carbon or carbon-heteroatom bonds, effectively acylating or substituting the pyrimidine core. This compound is an excellent substrate for several such transformations.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom on the pyrimidine ring makes this compound an ideal electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These methods are foundational for building molecular complexity.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester. wikipedia.org It is widely used to form carbon-carbon bonds, for instance, to synthesize biaryl compounds. wikipedia.orgorganic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For substrates like this compound, common conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a base like sodium carbonate in a solvent such as 1,4-dioxane. rsc.orgworktribe.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.org The mechanism involves the oxidative addition of the palladium to the aryl bromide, insertion of the alkene into the palladium-carbon bond, and subsequent beta-hydride elimination to release the product. wikipedia.org

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. soton.ac.uk It is a crucial method for synthesizing alkynyl-substituted aromatic and heteroaromatic compounds. nih.gov The reaction of bromopyridine derivatives under Sonogashira conditions has been reported, suggesting a similar reactivity for this compound. soton.ac.ukresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base like sodium tert-butoxide. wikipedia.orgresearchgate.net The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., Boronic Acid) | C-C (Aryl-Aryl) | Pd Catalyst, Base (e.g., Na₂CO₃) |

| Heck Reaction | Alkene | C-C (Aryl-Vinyl) | Pd Catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd Catalyst, Cu(I) Co-catalyst, Base |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | C-N | Pd Catalyst, Phosphine Ligand, Base |

Elimination Reactions

Elimination reactions, such as E1 and E2 mechanisms, typically involve the removal of a leaving group and a proton from an adjacent carbon (a beta-hydrogen) to form a double bond. openstax.org These reactions are characteristic of alkyl halides. libretexts.org

For this compound, standard beta-elimination reactions are not a primary pathway. The bromine atom is attached to an sp²-hybridized carbon of the aromatic pyrimidine ring. Aromatic halides lack a beta-hydrogen on an adjacent sp³-hybridized carbon, which is a structural prerequisite for the common E2 and E1 mechanisms. libretexts.org Therefore, unlike alkyl halides, this compound does not undergo elimination via these pathways.

While alternative elimination mechanisms exist for aryl halides, such as those proceeding through a benzyne-like intermediate (aryne), they require extremely strong bases and harsh conditions and are not considered a typical transformation for this compound under normal laboratory conditions. The competition between substitution and elimination, a key consideration for alkyl halides, is thus not a significant factor for this compound in the same context. masterorganicchemistry.com

Photoinduced Alkylation

Photoinduced reactions provide a modern avenue for the functionalization of heteroaromatic compounds. For electron-deficient rings like pyrimidine, photoinduced alkylation can proceed via a radical mechanism. mdpi.comresearchgate.net These reactions often capitalize on the innate reactivity of the heterocycle, sometimes bypassing the need for pre-functionalized starting materials. nih.gov

The general mechanism for a photoinduced Minisci-type alkylation involves the generation of an alkyl radical from a suitable precursor, such as a carboxylic acid, through photocatalytic decarboxylation. researchgate.net This radical then adds to the electron-deficient pyrimidine ring. The resulting radical intermediate is subsequently oxidized to a cationic species, which then loses a proton to restore aromaticity, yielding the alkylated pyrimidine. researchgate.net The regioselectivity of the addition is governed by the electronic properties of the pyrimidine ring, which is substituted with an electron-withdrawing carboxylate group.

Recent advances have also demonstrated the power of combining photoredox catalysis with nickel catalysis to achieve C-H arylation and alkylation of various substrates. acs.org While specific studies on the photoinduced alkylation of this compound are not widely documented, the principles established for other pyridines and pyrimidines suggest its potential as a substrate in such transformations. mdpi.comnih.gov

Reaction Mechanisms and Kinetics

Kinetics of Alkyl Halides

To understand the reactivity of this compound, it is useful to contrast it with the well-established kinetics of alkyl halides. Nucleophilic substitution reactions of alkyl halides primarily follow two mechanisms: Sₙ2 and Sₙ1. wikipedia.org

Sₙ2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where the nucleophile attacks the carbon atom as the leaving group departs simultaneously. libretexts.org The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile, leading to second-order kinetics (Rate = k[Alkyl Halide][Nucleophile]). libretexts.orgyoutube.com This mechanism is favored for primary and less-hindered secondary alkyl halides. youtube.com

Sₙ1 (Substitution Nucleophilic Unimolecular): This is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. youtube.com The second step is the rapid attack of the nucleophile on the carbocation. The reaction rate depends only on the concentration of the alkyl halide, resulting in first-order kinetics (Rate = k[Alkyl Halide]). youtube.com This pathway is characteristic of tertiary and some secondary alkyl halides.

This compound, as an aryl halide, does not undergo Sₙ1 or Sₙ2 reactions. The Sₙ1 pathway is disfavored due to the instability of the resulting aryl cation. The Sₙ2 pathway is prevented because the backside attack required for the concerted mechanism is blocked by the aromatic ring.

Instead, nucleophilic substitution on this electron-deficient heteroaromatic ring typically proceeds through a Nucleophilic Aromatic Substitution (SₙAr) mechanism, specifically an addition-elimination pathway. This mechanism involves:

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing pyrimidine ring and the carboxylate group help to stabilize this intermediate.

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored.

The rate-determining step is usually the formation of the Meisenheimer complex. The kinetics are typically second-order, depending on the concentrations of both the aryl halide and the nucleophile (Rate = k[Aryl Halide][Nucleophile]).

Stability and Compatibility Considerations

Chemical Stability under Various Conditions

The stability of this compound is a critical factor for its storage and use in synthesis.

Thermal Stability: The compound is a white to light yellow crystalline solid or powder. fishersci.at It has a reported melting point of 149°C, suggesting good thermal stability under typical laboratory conditions up to this temperature. chemicalbook.com Studies on other complex molecules have shown that temperature is a key parameter in controlling degradation pathways during processes like amorphization. nih.gov

pH and Chemical Compatibility: The molecule contains a methyl ester group, which is susceptible to hydrolysis under both strong acidic and strong basic conditions. This can lead to the formation of the corresponding 5-Bromopyrimidine-2-carboxylic acid. bldpharm.com Therefore, prolonged exposure to strong aqueous acids or bases should be avoided if the ester functionality needs to be preserved. However, the compound shows sufficient stability under the mildly basic conditions frequently employed in cross-coupling reactions, such as those using bases like K₂CO₃, Na₂CO₃, or K₃PO₄. rsc.orgresearchgate.net The use of very strong, non-nucleophilic bases like sodium tert-butoxide (KOtBu) is common in reactions like Buchwald-Hartwig amination, but compatibility should be considered, as esters can sometimes be reactive toward such strong bases. libretexts.orgresearchgate.net

| Condition | Stability/Compatibility | Potential Transformation |

|---|---|---|

| Neutral (Storage) | Generally stable as a solid at room temperature. | - |

| Thermal | Stable up to its melting point (149°C). chemicalbook.com | Decomposition at higher temperatures. |

| Strong Acid (e.g., aq. HCl) | Potential for hydrolysis. | Hydrolysis of the methyl ester to a carboxylic acid. |

| Strong Base (e.g., aq. NaOH) | Susceptible to hydrolysis (saponification). | Hydrolysis of the methyl ester to a carboxylate salt. |

| Mild Base (e.g., K₂CO₃) | Generally compatible for cross-coupling reactions. rsc.org | Minimal hydrolysis under anhydrous or short reaction times. |

Incompatible Materials (e.g., Oxidizing Agents)

This compound is incompatible with strong oxidizing agents. ambeed.comguidechem.com Contact between this compound and strong oxidizing agents can lead to vigorous reactions, which may generate heat, and in enclosed spaces, could lead to a dangerous increase in pressure. Care should be taken to store this chemical away from such materials to prevent accidental and hazardous reactions.

Hazardous Decomposition Products (e.g., Carbon Monoxide, Carbon Dioxide, Nitrogen Oxides, Hydrogen Bromide)

When subjected to thermal decomposition or combustion, this compound can break down and release several hazardous substances. These decomposition products include:

Carbon Monoxide (CO) guidechem.com

Carbon Dioxide (CO₂) guidechem.com

Nitrogen Oxides (NOx) guidechem.com

Hydrogen Bromide (HBr) guidechem.com

The formation of these toxic and corrosive gases poses a significant hazard, particularly in the event of a fire. Therefore, appropriate safety precautions and handling procedures are essential when working with this compound at elevated temperatures.

Applications of Methyl 5 Bromopyrimidine 2 Carboxylate in Organic Synthesis

Role as a Versatile Building Block and Scaffold

Methyl 5-bromopyrimidine-2-carboxylate serves as a fundamental starting material in the synthesis of a wide array of biologically active molecules. The pyrimidine (B1678525) core is a prevalent motif in numerous pharmaceuticals and agrochemicals, and this compound provides a convenient entry point for the elaboration of this important heterocycle. The presence of the bromine atom at the C-5 position and the methyl carboxylate group at the C-2 position allows for sequential and regioselective modifications, making it an ideal scaffold for building molecular complexity.

The strategic placement of these functional groups enables chemists to employ a variety of synthetic transformations to construct new carbon-carbon and carbon-heteroatom bonds. This adaptability has led to its use in the development of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction of Diverse Functional Groups

A key attribute of this compound is the reactivity of the C-Br bond, which facilitates the introduction of a wide range of functional groups through various cross-coupling reactions. Palladium-catalyzed reactions, in particular, have proven to be highly effective for this purpose.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ / Base | Aryl/heteroaryl-substituted pyrimidines |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted pyrimidines |

| Buchwald-Hartwig Amination | Amines | Pd catalyst / Ligand / Base | Amino-substituted pyrimidines |

The Suzuki-Miyaura coupling allows for the formation of C-C bonds by reacting the bromopyrimidine with various organoboronic acids. For instance, coupling with arylboronic acids introduces aryl groups at the 5-position of the pyrimidine ring, a common strategy in the synthesis of bioactive compounds. rsc.orgmdpi.com

The Sonogashira coupling provides a straightforward method for introducing alkynyl moieties. This reaction involves the coupling of the bromopyrimidine with terminal alkynes, expanding the range of accessible molecular structures.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the 5-position. This is particularly valuable in medicinal chemistry, as the amino group can serve as a key pharmacophore or a handle for further functionalization.

These cross-coupling reactions, among others, highlight the exceptional utility of this compound in diversifying the functionality of the pyrimidine core, thereby providing access to a vast chemical space for drug discovery and materials science.

Synthesis of Complex Organic Molecules

The strategic functionalization of this compound paves the way for the synthesis of more elaborate and complex molecular structures.

Spirocyclic Systems

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. While direct examples of the use of this compound in the synthesis of spirocyclic systems are not extensively documented in readily available literature, its derivatives are key precursors. For instance, pyrimidine derivatives can be elaborated to include functionalities that can undergo intramolecular reactions to form spirocyclic structures. One general approach involves the synthesis of a diol intermediate from a pyrimidine derivative, which can then undergo cycloetherification to form a spirofuranopyrimidine. researchgate.net Another strategy involves the multicomponent reaction of a pyrimidine derivative, an aldehyde, and a dicarbonyl compound to yield spiro-pyrimidine derivatives. researchgate.net

Bicyclic Systems

Bicyclic systems containing a pyrimidine ring are prevalent in many biologically active compounds, including nucleoside analogues. This compound can serve as a starting point for the construction of such fused ring systems. Through a series of reactions, the initial pyrimidine can be functionalized with groups that can participate in intramolecular cyclization reactions to form a second ring. For example, a C-6 lithiated pyrimidine derivative, which can be conceptually derived from a brominated precursor, can react with an epoxide to introduce a side chain that subsequently cyclizes to form a bicyclic tetrahydrooxepinopyrimidine. rsc.org

Heterocyclic Derivatives

The reactivity of this compound makes it an excellent precursor for a wide variety of other heterocyclic derivatives. The bromine atom can be displaced by various nucleophiles or participate in coupling reactions to introduce other heterocyclic rings. For example, Suzuki coupling with heteroaryl boronic acids can be used to synthesize bi-heterocyclic compounds. rsc.org A patent describes a one-step reaction of 2-bromomalonaldehyde (B19672) with amidine compounds to produce 5-bromo-2-substituted pyrimidines, which can be seen as analogues of the title compound and further functionalized. google.com

Piperidine (B6355638) Derivatives

The piperidine moiety is a common feature in many pharmaceuticals. The synthesis of piperidine-containing compounds from this compound often involves multi-step sequences. A common strategy is to first perform a Suzuki coupling with a suitably protected piperidine-containing boronic acid derivative. For example, coupling with N-Boc-piperidine-4-boronic acid would install the piperidine ring at the 5-position of the pyrimidine. Subsequent modification of the ester group and deprotection of the piperidine nitrogen allows for further derivatization. While direct, single-step syntheses are less common, the versatility of the starting material allows for its incorporation into complex molecules that feature the piperidine scaffold. nih.gov

Rational Design and Synthesis of Novel Molecular Entities

The strategic use of this compound as a foundational scaffold is pivotal in the rational design and synthesis of novel molecular entities with tailored biological activities. Its inherent chemical characteristics—a bromine atom ripe for substitution and an ester group amenable to various transformations—make it a versatile building block in medicinal chemistry. This is particularly evident in the development of modulators for crucial neurological targets, such as the metabotropic glutamate (B1630785) receptor 5 (mGlu5).

Researchers have successfully employed derivatives of this compound in the creation of positive allosteric modulators (PAMs) for the mGlu5 receptor. These PAMs represent a promising therapeutic avenue for treating central nervous system (CNS) disorders, including schizophrenia, by enhancing the receptor's response to the endogenous ligand, glutamate. nih.govmdpi.com The pyrimidine core serves as a key structural element that can be systematically modified to explore structure-activity relationships (SAR) and optimize pharmacological properties. nih.gov

One notable approach involves the use of 2-substituted-5-bromo-pyrimidines as starting materials for the synthesis of compound libraries. nih.gov Through reactions like the Sonogashira coupling, where the bromine atom is replaced with a substituted alkyne, medicinal chemists can introduce diverse molecular fragments to probe the binding pocket of the target receptor. nih.gov This iterative process of design, synthesis, and biological evaluation allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

For instance, slight structural modifications to the pyrimidine scaffold have been shown to act as "molecular switches," dramatically altering the pharmacological profile of the resulting compound from a positive allosteric modulator to a negative allosteric modulator (NAM). nih.gov This highlights the sensitivity of the target receptor to the chemical features of the pyrimidine core and its substituents.

The following table presents data from research on pyrimidine-based mGlu5 PAMs, illustrating the impact of structural modifications on their in vitro potency and efficacy. The compounds, while not all directly synthesized from this compound, feature the core pyrimidine structure that is central to its utility in rational drug design.

| Compound ID | Structure/Modification | In Vitro Potency (EC50, nM) | Efficacy (% Glutamate Max) |

| 16b | 2-(Phenylethynyl)-5-methyl-pyrimidine derivative | 32 | ~120% |

| 3e | Imidazopyrimidinone with p-fluorophenyl substitution | 110 | 100% |

| 3g | Imidazopyrimidinone with 3,4-difluorophenyl substitution | 140 | 110% |

| 3u | Imidazopyrimidinone with 7-methyl substitution | 2070 | 60% |

This table is interactive. Click on the headers to sort the data.

The data clearly indicates that substitutions on the pyrimidine ring system significantly influence the biological activity of the resulting molecules. Compound 16b , a potent mGlu5 PAM, demonstrates a significant leftward shift in the glutamate concentration-response curve, indicating a substantial enhancement of receptor function. nih.gov Conversely, the introduction of a methyl group at the 7-position of the imidazopyrimidinone core in compound 3u leads to a drastic reduction in potency. nih.gov These findings underscore the importance of the pyrimidine scaffold as a platform for the rational design of molecules with precisely engineered pharmacological effects.

Medicinal Chemistry and Pharmaceutical Research Involving Methyl 5 Bromopyrimidine 2 Carboxylate

Intermediate in Drug Synthesis and Development

Methyl 5-bromopyrimidine-2-carboxylate serves as a crucial starting material or key intermediate in the synthesis of complex pharmaceutical compounds. nih.gov The pyrimidine (B1678525) ring is a fundamental component of various endogenous molecules, including nucleic acids, and this structural motif is prevalent in a multitude of approved drugs. The presence of a bromine atom at the 5-position and a methyl carboxylate group at the 2-position of the pyrimidine ring provides two distinct sites for chemical modification.

The bromine atom is particularly valuable as it can be readily displaced or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. worktribe.comresearchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, enabling the systematic exploration of the chemical space around the pyrimidine core. The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid or converted into various amides, further expanding the diversity of accessible derivatives. This strategic placement of functional groups makes this compound an ideal platform for developing libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Design and Synthesis of Bioactive Molecules

The design of novel bioactive molecules often relies on the principle of molecular hybridization, where known pharmacophores are combined to create new chemical entities with improved or novel activities. This compound is frequently employed in this strategy. For instance, its pyrimidine core can be functionalized through Suzuki cross-coupling reactions to attach other heterocyclic systems or substituted phenyl rings, leading to the creation of compounds with potential therapeutic applications. worktribe.com

The synthesis of such molecules typically involves a multi-step process where the bromine atom of this compound is reacted with a suitable boronic acid in the presence of a palladium catalyst. rsc.org This reaction is highly efficient for forming carbon-carbon bonds. Subsequent modifications of the methyl ester group, for example, through amidation with various amines, can further elaborate the molecular structure. This synthetic versatility allows medicinal chemists to systematically alter the steric and electronic properties of the molecule to optimize its interaction with a specific biological target.

Development of Drugs Targeting Specific Diseases

The pyrimidine scaffold is implicated in a broad range of biological activities, and derivatives of this compound have been investigated for the treatment of various diseases.

Antitumor Agents

The pyrimidine ring is a well-established pharmacophore in oncology. Numerous pyrimidine derivatives function as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Research has shown that compounds derived from pyrimidine structures can exhibit potent antitumor activity. For example, novel 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives have been synthesized and evaluated as c-Met kinase inhibitors, with some compounds showing inhibitory concentrations (IC₅₀) in the nanomolar range. nih.gov Similarly, 5-bromo-7-azaindolin-2-one derivatives have demonstrated significant in vitro antitumor activity against various cancer cell lines, with some compounds being more potent than the established drug Sunitinib. nih.gov

| Compound | Target Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 23p (A 5-bromo-7-azaindolin-2-one derivative) | HepG2 (Liver Cancer) | 2.357 | nih.gov |

| Compound 23p (A 5-bromo-7-azaindolin-2-one derivative) | A549 (Lung Cancer) | 3.012 | nih.gov |

| Compound 23p (A 5-bromo-7-azaindolin-2-one derivative) | Skov-3 (Ovarian Cancer) | 2.845 | nih.gov |

| Compound 10b (A 5-methylpyrazolo[1,5-a]pyrimidine derivative) | MDA-MB-231 (Breast Cancer) | 26.83 | nih.gov |

| Compound 10f (A 5-methylpyrazolo[1,5-a]pyrimidine derivative) | A549 (Lung Cancer) | 20.20 | nih.gov |

Antiviral Agents

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. Building on this, non-nucleoside pyrimidine derivatives have also been explored for their antiviral potential. The structural framework provided by this compound is valuable in the synthesis of novel antiviral compounds. For instance, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and showed good antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov Another study on indole-2-carboxylate (B1230498) derivatives highlighted compounds with potent inhibitory activity against Coxsackie B3 virus and influenza A. nih.gov

| Compound | Target Virus | EC₅₀ (μg/mL) / IC₅₀ (μmol/L) | Reference |

|---|---|---|---|

| Compound 8i (A 1,3,4-oxadiazole (B1194373) derivative) | Tobacco Mosaic Virus (TMV) | 246.48 μg/mL | nih.gov |

| Compound 2f (An indole-2-carboxylate derivative) | Coxsackie B3 virus (Cox B3) | 1.59 μmol/L | nih.gov |

| Compound 14f (An indole-2-carboxylate derivative) | Influenza A | 7.53 μmol/L | nih.gov |

Anti-inflammatory Compounds

Chronic inflammation is a key factor in many diseases, and the development of novel anti-inflammatory agents is a major research focus. Pyrimidine derivatives have been investigated as inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes. nih.gov The synthesis of novel 1,4,5,6-tetrahydropyrimidine-2-carboxamides has been reported, with some compounds showing significant anti-inflammatory activity in in vivo models. researchgate.netsemanticscholar.org These studies suggest that the pyrimidine scaffold can be effectively utilized to develop new anti-inflammatory drugs.

| Compound | Assay | Suppression of Inflammatory Response (%) | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | Carrageenan-induced paw edema | 46.7 | researchgate.netsemanticscholar.org |

| N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide | Carrageenan-induced paw edema | 46.4 | researchgate.netsemanticscholar.org |

Antimicrobial Agents (e.g., against Gram-positive, Gram-negative bacteria, Candida albicans)

The pyrimidine core is present in various natural and synthetic compounds with known antimicrobial properties. While the general class of pyrimidine derivatives has been explored for antibacterial and antifungal activities, specific studies detailing the use of this compound as a direct precursor for agents targeting Gram-positive bacteria, Gram-negative bacteria, and Candida albicans are not extensively documented in the reviewed literature.

However, related heterocyclic structures have shown promise. For example, pyrazine (B50134) carboxamides have been synthesized and evaluated for their antibacterial activities against extensively drug-resistant Salmonella Typhi. mdpi.com Other research has focused on the synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives which have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, novel isoxazolidine (B1194047) derivatives have been evaluated for their in vitro antifungal activity against Candida albicans. nih.gov These findings suggest the potential of heterocyclic compounds, including those accessible from pyrimidine-based starting materials, in the development of new antimicrobial agents.

Agents for Neurological Disorders

The development of new treatments for complex neurological disorders remains a significant challenge in pharmaceutical research. A promising strategy involves the modulation of specific neurotransmitter receptors to correct aberrant signaling pathways implicated in these conditions. One such target is the metabotropic glutamate (B1630785) receptor 5 (mGlu5), which is under investigation for its role in disorders like schizophrenia and other cognitive impairments. fishersci.atsigmaaldrich.com Positive allosteric modulators (PAMs) of mGlu5 are of particular interest as they can enhance the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to therapeutic intervention. fishersci.at While a broad range of scaffolds are explored for neurological agents, this compound serves as a key precursor for certain classes of pyrimidine-based compounds investigated for this purpose, particularly as mGlu5 PAMs.

Chagas Disease Treatment

Chagas disease, a parasitic illness caused by Trypanosoma cruzi, presents a significant health problem, particularly in Latin America. synquestlabs.com Current treatments are limited and can have substantial side effects, driving the search for new, more effective, and better-tolerated therapeutic options. synquestlabs.com Research into novel anti-Chagasic agents has identified promising compounds derived from diverse chemical scaffolds.

In one such research effort, this compound was utilized as a key starting material in the synthesis of heterocyclic replacements for a series of disubstituted piperazines designed to treat Chagas disease. synquestlabs.com The synthetic pathway involved a Buchwald coupling reaction between this compound and benzophenone (B1666685) imine, which was subsequently hydrolyzed to produce the crucial aminopyrimidine intermediate, compound 70 . synquestlabs.com This intermediate was then further elaborated through a series of steps including sulfonamide formation, reduction, and substitution to yield the final target compounds. synquestlabs.com

Table 1: Synthesis of an Intermediate for Anti-Chagasic Agents

| Starting Material | Key Intermediate | Synthetic Step | Reference |

|---|

This synthetic route highlights the utility of this compound in accessing novel molecular architectures for the development of much-needed treatments for neglected tropical diseases like Chagas disease.

Modulators of HuR (ELAVL1)

Hu antigen R (HuR), also known as ELAVL1, is an RNA-binding protein that plays a critical role in cancer development and progression by stabilizing the messenger RNA (mRNA) of many cancer-associated proteins. bldpharm.com Overexpression of HuR is observed in numerous malignancies and often correlates with poor clinical outcomes. Consequently, developing small molecules that can modulate HuR activity, particularly by inducing its degradation, is a promising anti-cancer strategy.

A recent patent application details the synthesis of novel HuR-degrading compounds where this compound is a key starting material. The synthesis begins with the reaction of this compound with 2-methoxy-N-methyl-ethanamine in a palladium-catalyzed cross-coupling reaction. This step is fundamental for constructing the core of the final HuR modulator.

Table 2: Synthesis of a HuR Modulator Intermediate

| Reactant 1 | Reactant 2 | Reaction Type | Reference |

|---|

This application underscores the value of this compound in creating complex molecules designed to target and degrade specific proteins driving cancer.

METTL3 Inhibitors

The enzyme METTL3 (Methyltransferase-like 3) is the primary catalytic subunit of the N6-adenosine (m6A) methyltransferase complex, which is responsible for the most abundant internal modification on mRNA. Dysregulation of METTL3 has been linked to the initiation and maintenance of several cancers, including acute myeloid leukemia (AML). This has made METTL3 a highly attractive target for anticancer drug development.

The first-in-class METTL3 inhibitor, STM2457, demonstrated the therapeutic potential of targeting this enzyme. More recent patent literature describes the synthesis of new piperidine (B6355638) derivatives as METTL3 inhibitors, explicitly using this compound as a starting material. In this synthesis, this compound is reacted with a substituted piperidine intermediate (IM79) to afford a disubstituted pyrimidine product (IM130), which is a crucial precursor to the final active METTL3 inhibitor.

Table 3: Synthesis of a METTL3 Inhibitor Precursor

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

This demonstrates the direct role of this compound in the generation of advanced, targeted cancer therapies.

Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs)

As mentioned, mGlu5 PAMs are being investigated as a novel therapeutic approach for neurological disorders such as schizophrenia. fishersci.atsigmaaldrich.com These modulators bind to an allosteric site on the receptor, distinct from the glutamate binding site, and enhance its signaling. The development of mGlu5 PAMs has led to a variety of chemical scaffolds, including those containing pyrimidine and pyridine (B92270) rings. For example, various pyrimidine-based compounds have been explored for their modulatory effects on mGlu5. However, based on a review of published scientific and patent literature, a direct synthetic route to a known mGlu5 PAM that specifically employs this compound as a starting building block has not been documented. The syntheses of prominent pyrimidine-containing mGlu5 modulators typically originate from other precursors.

Covalent Inhibitors against Oncogenic Protein Targets

Covalent inhibitors are a class of drugs that form a permanent chemical bond with their biological target, often leading to enhanced potency and prolonged duration of action. This strategy has been successfully applied to develop inhibitors for oncogenic protein kinases, such as Bruton's tyrosine kinase (BTK) and the epidermal growth factor receptor (EGFR). synquestlabs.com Many of these inhibitors, including the approved drug ibrutinib, feature a pyrimidine core which serves as a scaffold to position a reactive group (like an acrylamide) that bonds to a cysteine residue in the target protein.

While the pyrimidine motif is central to this class of inhibitors, a review of the synthetic routes for prominent covalent inhibitors targeting oncogenic proteins did not identify a specific example that uses this compound as a direct precursor. The pyrimidine scaffolds in these molecules are typically constructed through different synthetic strategies or involve different substitution patterns than those readily accessible from this particular starting material.

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Modifications on Potency and Properties

The pyrimidine scaffold is a versatile starting point for the development of various therapeutic agents, including kinase inhibitors and allosteric modulators of G protein-coupled receptors like the metabotropic glutamate receptor 5 (mGluR5). The potency and properties of compounds derived from this compound are highly dependent on the nature and position of substituents on the pyrimidine ring and the carboxamide moiety that is often synthesized from the methyl ester.

In the development of kinase inhibitors, for instance, modifications at the 2- and 4-positions of the pyrimidine ring are common strategies to enhance potency and selectivity. For a series of 2,4-diaminopyrimidine (B92962) derivatives, it was found that the choice of substituents at these positions significantly impacts their kinase inhibition profile. Specifically, incorporating a sulfonamide-bearing side chain at the 4-position and a substituted pyrazole (B372694) at the 2-position can lead to compounds with narrower kinase inhibition profiles, enhancing selectivity. acs.org The 5-bromo substituent on the pyrimidine ring of the parent molecule serves as a useful handle for further chemical modifications, such as Suzuki-Miyaura coupling reactions, to introduce a variety of aryl or heteroaryl groups. mdpi.com These modifications can explore different binding pockets of the target protein and significantly alter the compound's activity. For example, in a series of 5-bromo-pyrimidine derivatives developed as Bcr/Abl kinase inhibitors, the nature of the substituent introduced at the 5-position played a critical role in their potency. nih.gov

The ester group of this compound is typically converted to a carboxamide to allow for a wider range of structural diversity and to introduce specific interactions with the target protein. In the context of mGluR5 positive allosteric modulators (PAMs), slight structural modifications to the pyrimidine ring can dramatically switch the pharmacological activity from a partial antagonist to a potent and selective PAM or even a negative allosteric modulator (NAM). acs.org

The following table illustrates the impact of substituent modifications on the potency of pyrimidine-based kinase inhibitors, demonstrating the principles that would be applied to derivatives of this compound.

| Compound | R1 (Position 4) | R2 (Position 2) | Kinase Inhibition (IC50) |

|---|---|---|---|

| A | -NH-Aryl | -NH-Alkyl | Sub-micromolar |

| B | -NH-Heteroaryl | -NH-Alkyl | Nanomolar |

| C | -NH-Aryl | -NH-Cycloalkyl | Micromolar |

Lead Optimization and Drug Candidate Development

Lead optimization is a critical phase in drug discovery that aims to improve the properties of a promising lead compound to identify a clinical candidate. This process involves iterative cycles of design, synthesis, and testing to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. researchgate.net For compounds derived from this compound, lead optimization strategies often focus on modifying the substituents on the pyrimidine core and the carboxamide side chain.

In the development of pyrimidine-based kinase inhibitors, lead optimization efforts have successfully improved oral bioavailability and efficacy. For example, in a series of Aurora A kinase inhibitors, pharmacokinetic optimization of a lead compound through a prodrug strategy resulted in a derivative with an 8-fold higher oral area under the curve (AUC) and significant tumor regression in a mouse xenograft model. acs.org Similarly, in the development of JAK1 inhibitors, optimization of a pyrimidine series led to the discovery of a clinical candidate with improved selectivity and reduced CYP3A4 inhibition. nih.gov

For mGluR5 PAMs, lead optimization is crucial to fine-tune the allosteric modulation and achieve a desirable in vivo profile. This includes optimizing for brain penetration, metabolic stability, and avoiding off-target effects. The structural flexibility of the pyrimidine scaffold allows for systematic modifications to balance these properties. For instance, replacing a phenyl core with a pyridine or pyrimidine in a series of mGlu1 PAMs demonstrated that such changes can significantly impact selectivity. nih.gov

The journey from a hit compound to a clinical candidate involves extensive characterization. The following table provides a conceptual overview of the lead optimization process for a hypothetical pyrimidine-based drug candidate.

| Compound Stage | Potency (IC50) | Selectivity | Oral Bioavailability (F%) | Key Optimization Strategy |

|---|---|---|---|---|

| Hit | 10 µM | Low | <1% | Initial screening hit |

| Lead | 500 nM | Moderate | 10% | Introduction of solubilizing groups |

| Optimized Lead | 50 nM | High | 30% | Modification of core scaffold for improved PK |

| Preclinical Candidate | 10 nM | Excellent | >50% | Prodrug approach and fine-tuning of substituents |

Pharmacological Profiling and Preclinical Assessment

The preclinical assessment of drug candidates derived from this compound involves a comprehensive evaluation of their pharmacological properties to predict their behavior in humans. This includes assessing their solubility, stability, selectivity, potential for off-target effects, and pharmacokinetic profile.

Solubility and Stability in Biological Matrices (e.g., Human Plasma)

Aqueous solubility and stability in biological fluids are critical parameters for drug candidates. Poor solubility can limit absorption and bioavailability, while instability can lead to rapid clearance and reduced efficacy. acs.org Kinase inhibitors, which often feature aromatic and heterocyclic scaffolds like pyrimidine, are frequently poorly soluble in water. researchgate.net

Strategies to improve the aqueous solubility of pyrimidine derivatives include the introduction of polar functional groups or the disruption of molecular planarity and symmetry. acs.org For pyrazolo[3,4-d]pyrimidine kinase inhibitors, formulation strategies such as creating solid dispersions in hydrophilic polymers have been employed to enhance water solubility without compromising potency. mdpi.com